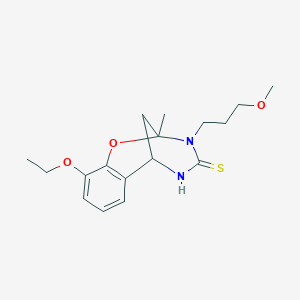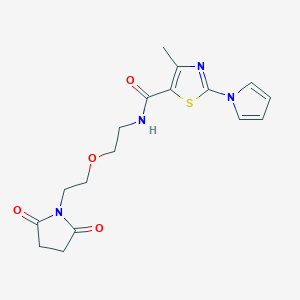
N-(2-ethoxyphenyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide, commonly known as EPTC, is a thiazolylcarbamate herbicide that has been widely used to control weeds in various crops. The chemical structure of EPTC contains a piperazine ring, a thiazole ring, and an ethoxyphenyl group, which contribute to its herbicidal properties.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds for potential use as anti-inflammatory and analgesic agents, incorporating elements similar to the queried compound. For instance, the synthesis of benzodifuranyl and thiazolopyrimidines derivatives has demonstrated significant inhibitory activity on COX-2 selectivity, showing promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Compounds incorporating thiazole and piperazine moieties have been investigated for their antimicrobial properties. For example, derivatives synthesized from ethyl piperazine-1-carboxylate displayed antimicrobial activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobials (Başoğlu et al., 2013).
Antiviral and Antitumor Activities
Research also extends to the exploration of antiviral and antitumor properties. For instance, compounds synthesized from piperazine derivatives have shown antiproliferative activity against human tumor-derived cell lines and potential anti-HIV activity, suggesting their utility in cancer and HIV research (Al-Soud et al., 2010).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-23-13-6-4-3-5-12(13)18-15(22)19-8-9-20(14(21)11-19)16-17-7-10-24-16/h3-7,10H,2,8-9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMCIRODOHRSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)









![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)
![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)
![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)
![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)